2-(cyclopentyloxy)-N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)isonicotinamide
Description
Properties
IUPAC Name |
2-cyclopentyloxy-N-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c26-21(17-8-10-23-20(14-17)27-18-5-1-2-6-18)24-15-16-7-9-22-19(13-16)25-11-3-4-12-25/h7-10,13-14,18H,1-6,11-12,15H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AARWZUIUQVIMJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NC=CC(=C2)C(=O)NCC3=CC(=NC=C3)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopentyloxy)-N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)isonicotinamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the pyrrolidinyl-pyridinyl intermediate: This step involves the reaction of pyridine with pyrrolidine under specific conditions to form the pyrrolidinyl-pyridinyl intermediate.
Introduction of the cyclopentyloxy group: The intermediate is then reacted with a cyclopentanol derivative in the presence of a suitable catalyst to introduce the cyclopentyloxy group.
Formation of the isonicotinamide backbone: The final step involves the coupling of the cyclopentyloxy-pyrrolidinyl-pyridinyl intermediate with isonicotinic acid or its derivative to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(cyclopentyloxy)-N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts or under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of the compound.
Scientific Research Applications
2-(cyclopentyloxy)-N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)isonicotinamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry: The compound may be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(cyclopentyloxy)-N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)isonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Comparison with Pyrimido[4,5-d]pyrimidin-Based Compound (4.1.32)
The compound (S)-N-(1-(((S)-1-(dimethylamino)-4-methyl-1-oxopentan-2-yl)amino)-2-methyl-1-oxopropan-2-yl)-1-((S)-2-(4-methyl-3-(1-methyl-7-((6-methylpyridin-3-yl)amino)-2-oxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)benzamido)pentanoyl)pyrrolidine-2-carboxamide (4.1.32) shares a pyrrolidine carboxamide backbone and pyridine-derived substituents. Key differences include:
- Substituents: The dimethylamino and methyl groups in 4.1.32 may improve solubility but reduce steric bulk compared to the cyclopentyloxy group in the target compound.
- Molecular Weight : 4.1.32’s complex structure likely results in a higher molecular weight (>600 g/mol) than the target compound (~368 g/mol).
Inferred Properties : The target compound’s cyclopentyloxy group may confer greater membrane permeability but lower solubility than 4.1.32.
Comparison with Quinoline Carboxamide Derivatives (SzR-109 and Analogs)
The quinoline-based compounds N-(2-(pyrrolidin-1-yl)ethyl)-3-(morpholinomethyl)-4-hydroxyquinoline-2-carboxamide (SzR-109) and N-(2-(pyrrolidin-1-yl)ethyl)-3-((diethylamino)methyl)-4-hydroxyquinoline-2-carboxamide share a carboxamide-linked pyrrolidine motif with the target compound. Key distinctions:
- Substituents: SzR-109’s morpholinomethyl or diethylamino groups are smaller and more polar than the cyclopentyloxy group, suggesting higher solubility (e.g., SzR-109 MW: 384.47 g/mol; LogP ~2–3).
- The target compound’s cyclopentyloxy group may shift its activity toward non-immune targets.
Inferred Properties : The target compound’s lipophilic cyclopentyloxy group could reduce aqueous solubility but improve blood-brain barrier penetration relative to SzR-107.
Comparison with Indolin-3-ylidene Acetamide Derivatives
The indolinone-based compounds (E)-2-(5-fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide and analogs feature a rigid indole scaffold substituted with fluorinated or methylated groups. Contrasts include:
- Scaffold Flexibility: The indolinone core is conformationally restricted, whereas the target compound’s isonicotinamide allows rotational freedom.
- LogP Values: The indolinone derivatives exhibit LogP values of 5.4–5.8, indicating high lipophilicity. The target compound’s cyclopentyloxy group may yield a comparable LogP (~5.0–6.0), favoring cellular uptake.
Inferred Properties: The target compound may exhibit similar bioavailability to indolinone analogs but with distinct metabolic pathways.
Research Implications and Limitations
While the provided evidence lacks direct pharmacological data for 2-(cyclopentyloxy)-N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)isonicotinamide, structural comparisons suggest it may occupy a niche between highly polar quinoline derivatives and lipophilic indolinone analogs. Further studies should prioritize synthesizing the compound and evaluating its binding affinity, solubility, and metabolic stability to validate these hypotheses.
Biological Activity
2-(Cyclopentyloxy)-N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)isonicotinamide, identified by its CAS number 2034493-11-1, is a synthetic organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure comprising a cyclopentyloxy group, a pyrrolidinyl-pyridinyl moiety, and an isonicotinamide backbone, which may confer specific interactions with biological targets.
The molecular formula of this compound is , with a molecular weight of 366.5 g/mol. The structure of the compound is critical for its biological activity, influencing its ability to interact with various molecular targets within biological systems.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes or receptors. It is hypothesized that the compound may act as an inhibitor by binding to the active sites of enzymes or modulating receptor signaling pathways. The precise mechanisms are still under investigation and may vary depending on the biological context and the compound's structure-activity relationship.
Biological Activity Overview
Research indicates that this compound may exhibit several biological activities:
- Enzyme Inhibition : Preliminary studies suggest potential inhibition of specific enzymes involved in disease pathways, which could have therapeutic implications.
- Cellular Effects : Investigations into its effects on cellular processes are ongoing, with initial findings indicating possible impacts on cell proliferation and apoptosis.
- Therapeutic Applications : The compound is being explored for its potential use in treating various conditions due to its pharmacological properties.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:
Table 1: Summary of Biological Activities in Related Compounds
These studies highlight the relevance of phosphodiesterase (PDE) inhibition in various therapeutic contexts, suggesting that similar mechanisms may be applicable to this compound.
Q & A
Q. What are the established synthetic routes for 2-(cyclopentyloxy)-N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)isonicotinamide?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Cyclopentyloxy Group Introduction : Alkylation or nucleophilic substitution using cyclopentanol under basic conditions (e.g., NaOH in dichloromethane) .
- Pyridine Functionalization : Coupling reactions (e.g., Buchwald-Hartwig amination) to introduce the pyrrolidin-1-yl moiety at the 2-position of pyridine .
- Amide Bond Formation : Activation of the isonicotinic acid derivative (e.g., via HATU/DMAP) followed by reaction with the (2-(pyrrolidin-1-yl)pyridin-4-yl)methylamine intermediate .
Characterization : Use NMR (¹H/¹³C) to confirm regiochemistry, HRMS for molecular weight validation, and IR to verify functional groups (e.g., amide C=O stretch at ~1662 cm⁻¹) .
Q. What safety protocols are critical during synthesis and handling?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure (H313/H319 risks) .
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation hazards (H335) .
- Waste Disposal : Follow P501 guidelines for halogenated solvent waste (e.g., dichloromethane) .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent degradation .
Q. How is the compound characterized for structural validation?
Methodological Answer:
- NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., cyclopentyl CH₂ at δ 1.5–2.0 ppm; pyridyl protons at δ 7.0–8.5 ppm). ¹³C NMR confirms sp²/sp³ carbons (e.g., amide carbonyl at ~165 ppm) .
- HRMS : Validate molecular formula (e.g., [M+H]⁺ calculated for C₂₂H₂₉N₃O₂: 392.2335) .
- Chromatography : HPLC (≥98% purity) with UV detection at λ = 254 nm .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data during characterization?
Methodological Answer:
- Cross-Validation : Combine multiple techniques (e.g., 2D NMR like COSY/HSQC to resolve overlapping signals) .
- Crystallography : If crystalline, perform X-ray diffraction to unambiguously assign stereochemistry .
- Computational Modeling : Compare experimental IR/NMR with DFT-calculated spectra (e.g., Gaussian09 at B3LYP/6-31G* level) .
- Isotopic Labeling : Use deuterated solvents or ¹⁵N-labeled intermediates to trace signal origins .
Q. What strategies optimize yield in multi-step synthesis?
Methodological Answer:
- Reaction Monitoring : Use TLC or in-situ IR to detect intermediate formation and minimize side reactions .
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂ vs. XPhos-Pd-G3) for coupling efficiency .
- Purification : Employ flash chromatography (hexane/EtOAc gradient) or preparative HPLC for high-purity isolation .
- Solvent Optimization : Replace dichloromethane with THF or DMF to improve solubility of polar intermediates .
Q. How can computational modeling predict biological interactions?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases). Prioritize poses with lowest ΔG values .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (e.g., RMSD < 2 Å) .
- QSAR Modeling : Corrogate substituent effects (e.g., cyclopentyl vs. cyclohexyl) on bioactivity using CoMFA .
Q. How to design in vivo pharmacokinetic studies for this compound?
Methodological Answer:
- Dosing : Administer via intravenous (IV) or oral gavage in rodent models (e.g., 10 mg/kg) .
- Bioanalysis : Use LC-MS/MS to quantify plasma concentrations (LLOQ: 1 ng/mL) .
- Metabolite ID : Perform hepatic microsome assays with NADPH cofactor, followed by HRMS/MS fragmentation .
- Tissue Distribution : Radiolabel the compound (¹⁴C) and measure uptake in organs via scintillation counting .
Q. How to address contradictions in biological activity data across studies?
Methodological Answer:
- Assay Standardization : Validate cell lines (e.g., HepG2 vs. HEK293) and control for passage number .
- Dose-Response Curves : Perform 8-point IC₅₀ assays (n = 3 replicates) to ensure reproducibility .
- Off-Target Screening : Use kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify confounding interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
